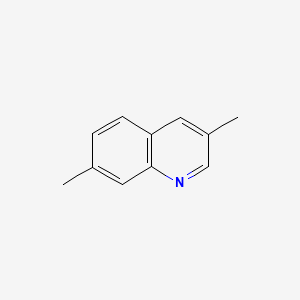

3,7-dimethylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQDABGQUMBQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174711 | |

| Record name | Quinoline, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-28-4 | |

| Record name | Quinoline, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dimethylquinoline and Its Functionalized Derivatives

Classical Annulation Reactions for the Synthesis of the 3,7-Dimethylquinoline Core

The foundational methods for quinoline (B57606) synthesis rely on the cyclization of aniline (B41778) precursors with carbonyl-containing compounds under harsh conditions, typically involving strong acids and high temperatures.

The Skraup synthesis is a cornerstone reaction for producing quinolines, traditionally by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The glycerol first dehydrates to form acrolein, which then reacts with the aniline. iipseries.org

To specifically synthesize this compound, the archetypal Skraup protocol requires modification. The 7-methyl group on the quinoline ring originates from the aniline starting material, necessitating the use of 3-methylaniline (m-toluidine). The 3-methyl group on the newly formed pyridine (B92270) ring must be introduced by a reactant other than glycerol. Crotonaldehyde, or its precursors like acetaldehyde, can serve this purpose. The reaction proceeds through the conjugate addition of 3-methylaniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation (aromatization) to yield the final product. The reaction is known for being vigorous, and modifications often include the use of milder oxidizing agents, such as arsenic acid or ferrous sulfate, to control the reaction's exothermicity. wikipedia.orgscispace.com

Table 1: Reactants for Modified Skraup Synthesis of this compound

| Role | Compound | Structure | Purpose |

|---|---|---|---|

| Aromatic Amine | 3-Methylaniline |  M-Toluidine (B57737).svg/100px-M-Toluidine.svg.png"/> M-Toluidine (B57737).svg/100px-M-Toluidine.svg.png"/> |

Source of the benzene (B151609) ring and the 7-methyl group. |

| Carbonyl Source | Crotonaldehyde |  |

Provides the C2, C3, and C4 atoms, including the 3-methyl group. |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | N/A | Promotes dehydration and cyclization. |

| Oxidizing Agent | Nitrobenzene or Arsenic Acid | N/A | Aromatizes the dihydroquinoline intermediate. |

The Friedländer synthesis provides a more convergent and often milder route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org

For the synthesis of this compound, the required precursors are 2-amino-4-methylacetophenone and acetone . The 2-amino-4-methylacetophenone provides the benzene ring, the nitrogen atom, the C2 atom, and the 7-methyl group. Acetone provides the C3 atom (with its methyl substituent) and the C4 atom. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol-type condensation. wikipedia.org Various catalysts, including traditional acids (p-toluenesulfonic acid), Lewis acids, and molecular iodine, have been employed to improve yields and reaction conditions. wikipedia.orgnih.gov

Table 2: Reactants for Friedländer Synthesis of this compound

| Role | Compound | Structure |

|---|---|---|

| Amino-Aryl Ketone | 2-amino-4-methylacetophenone |  |

| Methylene Ketone | Acetone |  |

The Doebner-von Miller and Combes syntheses are related classical methods that also utilize anilines as primary substrates.

The Doebner-von Miller reaction is a variation of the Skraup synthesis where an aniline reacts with α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov To form this compound, 3-methylaniline would be reacted with crotonaldehyde under acidic conditions. The mechanism is a subject of debate but is thought to involve conjugate addition, cyclization, and oxidation. wikipedia.orgnih.gov

The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org For this compound, 3-methylaniline would be reacted with pentane-2,4-dione . The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.org

Table 3: Comparison of Doebner-von Miller and Combes Syntheses for this compound

| Synthesis Method | Aniline Reactant | Carbonyl Reactant | Carbonyl Type |

|---|---|---|---|

| Doebner-von Miller | 3-Methylaniline | Crotonaldehyde | α,β-Unsaturated Aldehyde |

| Combes | 3-Methylaniline | Pentane-2,4-dione | β-Diketone |

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for quinoline synthesis. These often rely on catalysis to overcome the harsh conditions of classical methods.

Transition metals have become indispensable tools in the synthesis of heterocyclic compounds, including quinolines. nih.gov Catalytic systems based on rhodium, cobalt, nickel, and iron offer powerful alternatives to classical annulations. nih.govorganic-chemistry.orgmdpi.com These methods often exhibit broad functional group tolerance and proceed under milder conditions.

Strategies applicable to the synthesis of dimethylquinolines include:

Rhodium-catalyzed hydroacylation: This process can unite aldehydes and o-alkynyl anilines to form 2-aminophenyl enones, which can then cyclize to form quinolines. nih.govacs.org

Cobalt-catalyzed cyclization: Cobalt catalysts can facilitate the cyclization of 2-aminoaryl alcohols with ketones or nitriles to construct the quinoline scaffold. mdpi.com

Iron-catalyzed cross-coupling: Iron catalysts can be used for cross-coupling reactions involving heteroaromatic tosylates and Grignard reagents to functionalize quinoline rings. organic-chemistry.org

These catalytic cycles often involve steps like C-H activation, oxidative addition, reductive elimination, and migratory insertion, providing novel pathways for bond formation.

Table 4: Examples of Transition-Metal-Catalyzed Reactions for Quinoline Synthesis

| Metal Catalyst | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Rhodium (Rh) | Hydroacylation/Annulation | Aldehydes + o-Alkynyl Anilines | nih.gov, acs.org |

| Cobalt (Co) | Dehydrogenative Cyclization | 2-Aminoaryl Alcohols + Ketones | mdpi.com |

| Nickel (Ni) | Dehydrogenative Coupling | 2-Aminobenzyl Alcohol + Diol | organic-chemistry.org |

In a move towards greener chemistry, organocatalysis and biocatalysis have emerged as powerful strategies for synthesis. These methods avoid potentially toxic heavy metals and often provide high selectivity under mild conditions.

Organocatalysis in quinoline synthesis often involves the use of small organic molecules to catalyze reactions. For instance, the Friedländer synthesis can be effectively catalyzed by organic acids like p-toluenesulfonic acid or in environmentally friendly media like ionic liquids. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and selectivity. mdpi.com

Monoamine Oxidase (MAO-N): This enzyme has been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. northumbria.ac.ukacs.orgnih.gov A potential route to this compound would involve the initial synthesis of 3,7-dimethyl-1,2,3,4-tetrahydroquinoline (B13316381), followed by enzymatic dehydrogenation.

α-Chymotrypsin: This enzyme has been shown to catalyze the Friedländer condensation to produce quinoline derivatives. The reaction can be performed in an ionic liquid aqueous solution, offering an eco-friendly approach with excellent yields at lower temperatures and reduced enzyme loading compared to traditional methods. mdpi.com

Table 5: Biocatalytic Approaches to Quinoline Synthesis

| Enzyme | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Mild conditions for aromatization step. northumbria.ac.uknih.gov |

| α-Chymotrypsin | Friedländer Condensation | 2-Aminoaryl Ketones + α-Methylene Ketones | Eco-friendly, high yield in ionic liquids. mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Routes for Dimethylquinoline Compounds

The principles of green chemistry, which encourage the use of sustainable and environmentally benign methods, are increasingly being applied to the synthesis of quinoline derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and utilize catalysts that are recyclable and eco-friendly. primescholars.com Common strategies include microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous catalysts.

Recent research has demonstrated the synthesis of functionalized dimethylquinoline derivatives using multicomponent reactions (MCRs), which are inherently atom-economical. For instance, a one-pot Ugi multicomponent reaction has been successfully employed for the synthesis of N-(2-(tert-butylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives. This method is noted as an efficient base-mediated/metal-free approach, highlighting its advantages over conventional synthetic methods. ingentaconnect.comresearchgate.neteurekaselect.com

The use of green catalysts is another cornerstone of sustainable quinoline synthesis. Iron(III) chloride hexahydrate (FeCl₃·6H₂O), a readily available and environmentally friendly Lewis acid, has been shown to be an effective catalyst for the synthesis of various quinoline derivatives, including ethyl 2,4-dimethylquinoline-3-carboxylate, in high yields. tandfonline.com While not specific to the 3,7-isomer, this methodology represents a viable green route that could be adapted. Biocatalysis, although still an emerging area for quinoline synthesis, offers a promising future direction, potentially enabling the production of these compounds from biomass-derived starting materials. researchgate.net

| Green Chemistry Approach | Key Features | Example Application (or Analogue) | Reference |

| Multicomponent Reactions (MCRs) | High atom economy, single-pot synthesis, reduced waste. | Ugi-MCR for N-(2-(tert-butylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide. | ingentaconnect.com, researchgate.net, eurekaselect.com |

| Green Catalysis | Use of non-toxic, recyclable, and efficient catalysts. | FeCl₃·6H₂O catalyzed synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate. | tandfonline.com |

| Alternative Energy Sources | Reduced reaction times, improved energy efficiency. | Microwave irradiation in various quinoline syntheses. | researchgate.net, researchgate.net |

| Benign Solvents | Replacement of hazardous organic solvents with water or bio-solvents. | Use of water or 2,2,2-trifluoroethanol (B45653) (TFE) as a reaction solvent. | ingentaconnect.com, primescholars.com |

Regioselective Functionalization and Derivatization of this compound

The functionalization of the this compound core is crucial for developing new derivatives with specific properties. Regioselectivity—the control of where on the molecule a reaction occurs—is a key challenge due to the multiple reactive sites on the quinoline ring system.

Electrophilic and Nucleophilic Substitution Reactions on the Dimethylquinoline Ring System

The reactivity of the quinoline ring towards electrophilic substitution is dictated by the electron density of its two fused rings. The benzene ring (carbocycle) is more electron-rich than the pyridine ring (heterocycle) and is therefore the preferred site for electrophilic attack. quimicaorganica.orgimperial.ac.uk For quinoline itself, electrophilic substitution, such as nitration or sulfonation, predominantly occurs at the C5 and C8 positions. quimicaorganica.orguomustansiriyah.edu.iq In this compound, the presence of the methyl group at C7, which is an activating group, would further favor substitution on the carbocyclic ring. Therefore, electrophilic attack is expected to occur primarily at the C5 and C8 positions.

Conversely, nucleophilic aromatic substitution (SNAr) typically occurs on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, especially if a good leaving group is present. uomustansiriyah.edu.iq The presence of the methyl group at C3 in this compound would sterically and electronically influence the outcome of such reactions.

C–H Activation Methodologies for Direct Functionalization of this compound

Direct C–H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in this field.

Systematic studies on the rhodium(I)-promoted C–H bond activation of various methylquinolines have provided significant insights into the regioselectivity of these reactions. Research has shown that the position of the methyl substituent on the quinoline ring directs the site of C–H activation. Specifically for 7-methylquinoline, treatment with a square-planar rhodium(I) complex quantitatively leads to the activation of the C–H bond at the C4 position, forming a rhodium(I)-(4-quinolinyl) species. nih.govnih.gov This finding is directly applicable to the this compound scaffold, suggesting that C4 is a primary site for direct functionalization via this methodology. This regioselectivity is attributed to the electronic and steric influences of the substituents on the stability of the transition metal complex intermediate. nih.govnih.gov

| C-H Activation Catalyst System | Substrate (Analogue) | Position of C-H Activation | Product Type | Reference |

| RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | 7-Methylquinoline | C4 | Rhodium(I)-(4-quinolinyl) complex | nih.gov, nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | 8-Methylquinoline (B175542) | C8 (sp³) | Indolo[3,2-c]quinolines | rsc.org |

Synthesis of Poly-substituted and Fused Ring Systems Incorporating the this compound Moiety

Building upon the this compound core to create more complex poly-substituted or fused-ring systems is a significant area of synthetic chemistry. consensus.app These advanced structures are often sought for their potential biological activities. nih.govresearchgate.net Methodologies for constructing such systems often involve intramolecular cyclization reactions or multicomponent reactions designed to build new rings onto the existing quinoline framework.

For example, intramolecular Heck coupling reactions have been used to synthesize isoindolo[2,1-a]quinoline derivatives. nih.gov Similarly, Friedel-Crafts reactions can be employed to achieve intramolecular cyclization, leading to the formation of tetracyclic systems. nih.gov These established strategies could be adapted to suitably functionalized this compound precursors to generate novel fused heterocyclic systems. The synthesis of pyrimidoquinolines, another important class of fused heterocycles, has been achieved through various methods, including solvent-free reactions and the use of green catalysts, which could be applied to this compound starting materials. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold opens up possibilities for creating enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. This is typically achieved through asymmetric catalysis.

Asymmetric Catalysis in the Construction of Chiral Dimethylquinoline Derivatives

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For quinoline-type structures, a primary route to chirality involves the asymmetric reduction of the pyridine ring to form chiral tetrahydroquinolines.

Transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of C=N bonds in cyclic imines. mdpi.com Catalytic systems based on ruthenium and rhodium, complexed with chiral diamine ligands, have proven highly effective in the asymmetric synthesis of chiral tetrahydroisoquinolines, which are close structural relatives of tetrahydroquinolines. mdpi.comnih.gov These established catalytic systems represent a promising approach for the stereoselective reduction of the this compound ring to produce chiral 3,7-dimethyl-1,2,3,4-tetrahydroquinoline analogues. The design of chiral ligands, often containing quinoline motifs themselves, is a critical aspect of developing highly enantioselective transformations. researchgate.net The steric and electronic properties of the ligand are tailored to create a chiral environment around the metal center, which in turn dictates the stereoselectivity of the reaction.

Resolution and Chiral Auxiliary Strategies for Enantiomerically Pure this compound Compounds

It is crucial to first establish that this compound itself is an achiral molecule. It possesses a plane of symmetry and therefore does not have enantiomers. Consequently, the concept of resolving this compound into enantiomerically pure forms is not applicable. However, the principles of obtaining enantiomerically pure compounds are highly relevant for functionalized derivatives of this compound where a stereocenter has been introduced. Such chiral derivatives can be synthesized, for example, by introducing a substituent at a prochiral center or by a reaction that creates a new stereogenic center on a side chain attached to the quinoline core. For these chiral derivatives, two primary strategies are employed to obtain single enantiomers: chiral resolution of a racemic mixture and asymmetric synthesis using chiral auxiliaries.

Chiral Resolution of Functionalized this compound Derivatives

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common method involves reacting the racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can often be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual, enantiomerically pure compounds.

For a hypothetical chiral derivative of this compound containing a carboxylic acid group, one could use a chiral amine like brucine (B1667951) or (R)-(+)-1-phenylethylamine as a resolving agent to form diastereomeric salts. wikipedia.org Conversely, a chiral acidic resolving agent, such as tartaric acid, could be used to resolve a racemic amino-functionalized this compound derivative. The separation of these diastereomers by fractional crystallization, followed by neutralization, would afford the pure enantiomers of the quinoline derivative. Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the differential retention and separation of the enantiomers. nih.gov

Chiral Auxiliary Strategies in the Synthesis of Functionalized this compound Derivatives

Asymmetric synthesis is a more direct approach to obtaining enantiomerically pure compounds, often employing a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

In the context of producing a chiral derivative of this compound, a chiral auxiliary could be attached to a functional group on the quinoline scaffold. For example, if a carboxylic acid group were present on the this compound core, it could be converted to an amide using a chiral amine, such as one of Evans' oxazolidinone auxiliaries. nih.govresearchgate.net The chiral environment provided by the auxiliary would then direct the stereoselectivity of a subsequent reaction, for instance, an alkylation at the α-position of the carbonyl group. The diastereoselectivity of this step is often high due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary group would yield the enantiomerically enriched functionalized this compound derivative. This strategy has been widely applied in the synthesis of complex, biologically active molecules. nih.gov

Table 2: Strategies for Obtaining Enantiomerically Pure Functionalized Quinoline Derivatives

| Strategy | Description | Applicability to this compound Derivatives | Example Principle |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into enantiomers. | Applicable to racemic mixtures of chiral this compound derivatives. | Formation of diastereomeric salts with a chiral resolving agent followed by separation. wikipedia.org |

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction. | Used in the asymmetric synthesis of chiral this compound derivatives. | Attachment of an Evans' auxiliary to control an alkylation reaction, followed by its removal. wikipedia.orgresearchgate.net |

Computational and Theoretical Investigations of 3,7 Dimethylquinoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For quinoline (B57606) and its derivatives, these methods elucidate the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding their chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of organic molecules due to its balance of accuracy and computational cost. scirp.orgresearchgate.net DFT calculations are used to determine optimized molecular geometries, electronic structures, and other key physicochemical parameters. For quinoline derivatives, DFT studies typically employ functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to predict molecular properties. scirp.orgcnr.itresearchgate.net

The geometry of the 3,7-dimethylquinoline molecule, including bond lengths and angles, can be optimized to find its most stable conformation. researchgate.net Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net For the parent quinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 4.83 eV. scirp.org

Other properties such as dipole moments, molecular electrostatic potential (MEP), and thermodynamic parameters (e.g., zero-point vibrational energy, entropy) are also routinely calculated to provide a comprehensive understanding of the molecule's behavior. scirp.orgresearchgate.netarabjchem.org The MEP map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Illustrative Ground State Properties of a Dimethylquinoline Derivative Calculated via DFT

| Property | Calculated Value | Methodology |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.7 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) |

| C2-C3 Bond Length | 1.37 Å | B3LYP/6-311+G(d,p) |

| C3-C4 Bond Length | 1.42 Å | B3LYP/6-311+G(d,p) |

Note: This table presents typical data obtained from DFT calculations on quinoline derivatives for illustrative purposes. Specific values for this compound would require dedicated computation.

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.com It allows for the calculation of electronic excited states, which is essential for predicting and interpreting UV-Vis absorption and emission spectra. mdpi.comrsc.orgrsc.orgbohrium.com

TD-DFT calculations on quinoline derivatives can predict the vertical excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org These theoretical predictions are often compared with experimental spectra to validate the computational method and to assign the observed absorption bands to specific electronic transitions. ukm.edu.myresearchgate.netresearchgate.net Studies on various quinoline derivatives have shown a good correlation between TD-DFT calculated spectra and experimental results. mdpi.comukm.edu.my

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. nih.gov For many organic molecules, functionals like B3LYP, CAM-B3LYP, and M06-2X have demonstrated reliable performance in predicting excited-state properties. nih.govnih.gov

Table 2: Representative TD-DFT Results for a Quinoline Derivative in Gas Phase

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.05 | HOMO -> LUMO |

| S2 | 4.21 | 294 | 0.12 | HOMO-1 -> LUMO |

| S3 | 4.55 | 272 | 0.35 | HOMO -> LUMO+1 |

Note: This table is a hypothetical representation of TD-DFT output for a quinoline derivative to illustrate the type of data generated.

Molecular Modeling and Simulation of Intramolecular and Intermolecular Interactions

Molecular modeling techniques are employed to study the dynamic and interactive behavior of molecules. These simulations provide insights into how this compound and its derivatives might orient themselves, interact with other molecules, and potentially interconvert between different structural forms.

The core structure of this compound is a rigid, planar bicyclic aromatic system. Therefore, its conformational flexibility is limited primarily to the rotation of the two methyl groups attached to the quinoline ring. These rotations are expected to have very low energy barriers and are generally not a significant focus of conformational studies.

Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds. nih.gov The parent this compound molecule, consisting only of carbon, hydrogen, and a pyridine-like nitrogen, is not expected to exhibit common forms of tautomerism like keto-enol or amine-imine tautomerism. However, derivatives of this compound that incorporate functional groups such as hydroxyl (-OH) or amino (-NH2) groups can exist as a mixture of tautomers. For example, a hypothetical 4-hydroxy-3,7-dimethylquinoline could undergo keto-enol tautomerization to form 3,7-dimethylquinolin-4(1H)-one. Computational studies on other hydroxyquinoline derivatives have been used to analyze the relative stabilities of these tautomeric forms and the energy barriers for their interconversion. nih.gov

Non-covalent interactions play a critical role in determining the structure and function of molecular systems in condensed phases and biological environments. nih.govrsc.orgmdpi.comacs.org For this compound, two key types of non-covalent interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding : The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This allows this compound to form hydrogen bonds with donor molecules such as water, alcohols, or N-H groups in biomolecules. Computational studies can model these interactions to determine their geometry and binding energies.

π-π Stacking : The extended aromatic π-system of the quinoline core makes it susceptible to π-π stacking interactions with other aromatic molecules. nih.gov These interactions are a result of dispersion and electrostatic forces between the electron clouds of the aromatic rings. researchgate.net Stacking can occur in different arrangements, such as face-to-face (sandwich) or offset (displaced). X-ray crystallography and computational studies on quinoline-containing structures have confirmed the presence of such interactions, with typical centroid-to-centroid distances between stacked rings being around 3.4–3.6 Å. researchgate.netresearchgate.net These interactions are fundamental to the packing of molecules in crystals and the binding of quinoline-based drugs to biological targets like DNA or protein active sites.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway. maxapress.com

While specific mechanistic studies on this compound are not widely documented, theoretical approaches can be applied to understand its reactivity. For instance, the synthesis of quinoline derivatives often involves classic named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis. pharmaguideline.comuop.edu.pkdu.edu.egmdpi.com Computational studies can model these reaction pathways to:

Evaluate the feasibility of different proposed mechanisms.

Explain the observed regioselectivity and stereoselectivity.

Predict the effect of substituents (like the two methyl groups in this compound) on the reaction rate and outcome.

As an example, theoretical investigations into the reaction of isoquinoline (an isomer of quinoline) with other reagents have been performed to construct a detailed potential energy surface, confirming the most probable reaction paths and the structure of the final product. maxapress.com Similar methodologies could be applied to explore the electrophilic substitution reactions of this compound—predicting whether substitution is more likely to occur on the benzene (B151609) or pyridine (B92270) ring—or to investigate the mechanisms of its oxidation or reduction.

Applications of 3,7 Dimethylquinoline in Advanced Materials Science

Integration of 3,7-Dimethylquinoline into Polymeric Architectures

The incorporation of the this compound moiety into polymer backbones is a key strategy for harnessing its properties in solid-state applications. The resulting polyquinolines are investigated for their thermal stability, processability, and, most importantly, their electronic and photophysical characteristics that are essential for advanced material applications.

The synthesis of polymers containing the this compound unit first requires the preparation of suitable functionalized monomers. While specific literature on the synthesis of this compound-based monomers for polymerization is not abundant, established synthetic routes for other quinoline (B57606) derivatives can be adapted. A common approach involves the Friedländer annulation or related condensation reactions to construct the quinoline ring system with methyl groups at the desired positions. nih.gov For polymerization, these monomers would need to be further functionalized with reactive groups such as halides (e.g., bromine or iodine) for cross-coupling reactions or with polymerizable functionalities like vinyl or acetylene (B1199291) groups.

For instance, a potential synthetic pathway could involve the synthesis of a di-functionalized this compound that can undergo polycondensation reactions. Common polymerization techniques for creating conjugated polyquinolines include Suzuki or Stille cross-coupling reactions, which have been successfully employed for other substituted quinoline systems. nih.gov These methods allow for the creation of well-defined polymer chains with alternating this compound units and other aromatic or heteroaromatic co-monomers. The choice of co-monomer is crucial as it allows for fine-tuning of the final polymer's electronic and physical properties.

The photophysical and electronic properties of polyquinolines are highly dependent on the substitution pattern of the quinoline ring. dtic.mil The introduction of two methyl groups at the 3- and 7-positions of the quinoline ring in a polymer is expected to have a significant impact. Methyl groups are known to be electron-donating, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission characteristics of the material.

In related polyquinoline systems, the introduction of substituent groups has been shown to alter the emission color, quantum yield, and charge carrier mobility. dtic.mil For a hypothetical polymer incorporating this compound, it is anticipated that the electron-donating methyl groups would lead to a blue-shift in the absorption and emission spectra compared to unsubstituted polyquinolines. Furthermore, the steric hindrance introduced by the methyl groups could influence the planarity of the polymer backbone and the degree of intermolecular packing in the solid state, which are critical factors for charge transport.

To illustrate the influence of substitution on polyquinoline properties, the following interactive table presents data for various substituted polyquinolines. While data for a this compound polymer is not available, the table provides a comparative context.

| Polymer | Substituent(s) | Photoluminescence (PL) Peak (nm) | PL Quantum Yield (%) | Electroluminescence (EL) Color |

|---|---|---|---|---|

| PPQ | None | 578 | ~5 | Orange |

| PDMPQ | Phenyl | 534 | ~15 | Green-Yellow |

| BuM-PPQ | Butyl, Methoxy | 426 | ~30 | Blue |

| PTPQ | Thienyl | 622 | ~2 | Red |

Note: The data in this table is based on a study of various polyquinolines and is intended to illustrate the effect of different substituents. dtic.mil The properties of a this compound-containing polymer would need to be experimentally determined.

Role of this compound in Optoelectronic Device Development

The tunable electronic properties of quinoline derivatives make them attractive candidates for various components in optoelectronic devices. The specific substitution pattern of this compound could offer advantages in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a semiconductor material for charge transport applications.

In the realm of OLEDs, quinoline derivatives have been extensively used as electron-transporting materials and emissive hosts. The nitrogen atom in the quinoline ring imparts a degree of electron-deficient character, which is beneficial for electron injection and transport. The incorporation of electron-donating methyl groups at the 3 and 7 positions in this compound is expected to raise the LUMO energy level. This could be advantageous for tuning the energy level alignment with adjacent layers in an OLED stack to improve charge injection and device efficiency.

Furthermore, the wide bandgap anticipated for this compound-based materials could make them suitable as host materials for phosphorescent or fluorescent emitters, particularly in the blue region of the spectrum. A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PHOLEDs) to prevent energy back-transfer from the guest emitter. The electronic structure of this compound may be conducive to achieving a high triplet energy. While specific device data for this compound in OLEDs is not available, quinoline-based materials have demonstrated promising performance. For example, pyrazoloquinoline derivatives have been investigated as emissive materials in OLEDs, exhibiting low turn-on voltages and stable performance. mdpi.com

In the context of organic photovoltaics, quinoline derivatives have been explored as both electron donor and electron acceptor materials. The ability to tune the HOMO and LUMO energy levels through chemical modification is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of an OPV device. The introduction of two methyl groups in this compound would likely increase the HOMO energy level, potentially making its derivatives suitable as donor materials when paired with an appropriate acceptor.

Conversely, the inherent electron-accepting nature of the quinoline core could be enhanced through the introduction of electron-withdrawing groups at other positions, while the methyl groups help to maintain good solubility and processability. Research on other dimethyl-substituted quinoline derivatives, such as bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II), has shown their potential in efficient organic heterojunction solar cells. researchgate.net This suggests that the dimethylquinoline framework is a viable platform for developing novel OPV materials.

The following interactive table summarizes the performance of some quinoline derivatives in OPV devices, providing a benchmark for the potential of new materials in this class.

| Quinoline Derivative | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

|---|---|---|---|---|

| Bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II) | Heterojunction | 2.4 | 0.42 | 14.8 |

| Generic Quinoline-based Dye | Dye-Sensitized Solar Cell | ~5-7 | ~0.6-0.8 | ~10-15 |

Note: The data presented here is for illustrative purposes, drawing from research on related dimethylquinoline and other quinoline-based systems. researchgate.net The performance of a this compound-based OPV device would depend on its specific molecular design and device architecture.

The charge transport properties of organic materials are fundamental to their performance in electronic devices. The molecular packing and electronic coupling between adjacent molecules in the solid state dictate the charge carrier mobility. The presence of methyl groups on the quinoline core, as in this compound, can influence these factors. While methyl groups can enhance solubility and processability, they can also introduce steric hindrance that may disrupt close π-π stacking, which is often beneficial for high charge mobility.

However, the specific substitution pattern in this compound might lead to unique packing motifs that could still facilitate efficient charge transport. Theoretical studies on the charge transport properties of different isomers of organic semiconductors have shown that subtle changes in molecular structure can lead to significant differences in mobility. rsc.org The electrical conductivity of polymer complexes containing quinoline azo dyes has been shown to exhibit semiconducting behavior, indicating the potential of quinoline-based materials in this area. researchgate.net The development of polymers or small molecules based on this compound as semiconducting materials would require a careful balance between achieving desirable electronic properties and controlling the solid-state morphology to optimize charge transport pathways.

Development of this compound-Based Fluorescent Dyes and Probes for Spectroscopic Applications

The rigid, planar structure of the quinoline ring system is an excellent platform for the design of fluorescent molecules, often referred to as fluorophores. These compounds absorb light at one wavelength and emit it at a longer wavelength, a phenomenon critical for applications ranging from bio-imaging to chemical sensing. bohrium.comnih.gov The development of fluorescent dyes based on the quinoline core involves modifying the ring system to control its photophysical properties, such as absorption and emission maxima (λ_abs/λ_em), Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield (Φ_f), which is a measure of the dye's emission efficiency. rsc.orgbeilstein-journals.org

Derivatives of this compound are investigated for their potential as tunable fluorophores. The introduction of methyl groups at the 3 and 7 positions can influence the molecule's electronic properties through inductive effects and alter its solubility and steric interactions, thereby modifying its fluorescence characteristics. Research on substituted quinolines demonstrates that the strategic placement of electron-donating or electron-withdrawing groups can predictably shift the emission wavelength. nih.gov For instance, attaching various amino donors to the quinazoline (B50416) core, a related heterocyclic system, has been shown to tune the emission color across the visible spectrum from blue (414 nm) to orange-red (597 nm). rsc.org

Quinoline-based probes have been successfully designed for the selective detection of metal ions, such as Al³⁺, where coordination with the ion leads to a significant enhancement in fluorescence intensity. nih.gov This "turn-on" fluorescence is often attributed to the inhibition of photo-induced electron transfer (PET) upon ion binding. Similarly, quinoline derivatives functionalized onto carbon dots have been developed as nanosensors for detecting Zn²⁺ in biological systems. nih.gov The photophysical properties of these dyes are also highly sensitive to their local environment, such as solvent polarity and pH, making them valuable as environmental probes. nih.govnih.gov This solvatochromic behavior, where the emission color changes with solvent polarity, is a key feature for probes designed to report on their surroundings. nih.gov

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

|---|---|---|---|---|---|

| 7-(diethylamino)quinolin-2(1H)-one derivative (DQ2) | Aqueous Buffer | 410 | 480 | 0.03 | nih.gov |

| DQ2 with Cucurbit nih.govuril (CB7) | Aqueous Buffer | 417 | 476 | 0.54 | nih.gov |

| Trifluoromethylated Quinoline-Phenol Schiff Base | Methanol (MeOH) | - | - | 0.13–0.85 | beilstein-journals.org |

| 2,4-disubstituted Quinazoline Derivative | Cyclohexane | 369 | 414 | 0.85 | rsc.org |

| 4-alkoxyaryl-2-aryl-quinoline | Dichloromethane (DCM) | ~350 | ~400 | - | scielo.br |

Application in Thin Film Technologies and Surface Chemistry

The unique electronic and chemical properties of quinoline derivatives, including this compound, make them suitable for applications in thin-film technologies and for modifying surface chemistry. These applications primarily leverage the ability of these molecules to form stable, ordered layers and to interact with surfaces, particularly metals.

In the field of organic electronics, quinoline derivatives are key components in Organic Light-Emitting Diodes (OLEDs). researchgate.netdergipark.org.tr Materials like Tris-(8-hydroxyquinoline)aluminum (Alq3) are widely used as the emissive and electron-transporting layer in OLED devices due to their excellent stability and luminescence. researchgate.netdergipark.org.tr Thin films of these materials are typically deposited via vacuum thermal evaporation or spin-coating. dergipark.org.tr The performance of an OLED, including its color, efficiency, and operational lifetime, is highly dependent on the molecular structure of the organic materials used. researchgate.net For instance, a blue-emitting OLED was fabricated using 8,8'-dimethoxy-5,5'-bisquinoline as the electron transporting and emitting material, demonstrating a low turn-on voltage of 2.8 eV and a bright blue emission at 425 nm. researchgate.net Quinoline derivatives can also be combined with inorganic semiconductors like titanium dioxide (TiO₂) to form organic-inorganic heterojunctions in thin-film form, which exhibit rectifying current-voltage behavior suitable for optoelectronic devices. scielo.brresearchgate.net

In the domain of surface chemistry, a significant application of quinoline derivatives is as corrosion inhibitors for metals. These organic molecules can adsorb onto a metal surface, forming a protective thin film that isolates the metal from the corrosive environment, such as acidic solutions. bohrium.combiointerfaceresearch.com The inhibition efficiency is dependent on the molecule's ability to donate electrons to the vacant d-orbitals of the metal atoms and to form a stable, dense adsorbed layer. The presence of heteroatoms (like nitrogen in the quinoline ring) and π-electrons facilitates strong adsorption. icrc.ac.ir Studies on various quinoline derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid. bohrium.combiointerfaceresearch.comabechem.com The adsorption process is typically found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.com

| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxylate derivative (P-2) | 1 M HCl | 1 mM | 94.1 | bohrium.com |

| 2-((6-methyl-2-ketoquinolin-3-yl)methylene) hydrazinecarbothioamide | 1 M HCl | 5 mM | 95.8 | icrc.ac.ir |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 1 M HCl | 500 ppm | 93.4 | biointerfaceresearch.com |

| 5-((3-Propyl-1H-pyrrol-1-yl) methyl) quinolin-8-ol (PPMQ) | 1 M HCl | 10 mM | 95.6 | abechem.com |

Catalytic Roles and Applications of 3,7 Dimethylquinoline Derivatives

Photocatalytic Applications of 3,7-Dimethylquinoline-Based Systems

Light-Driven Reactions and Energy Transfer Processes

Derivatives of this compound are poised to play a significant role in the burgeoning field of photochemistry, particularly in light-driven reactions and energy transfer processes. The quinoline (B57606) scaffold, in general, is known to participate in such reactions, often initiated by photosensitization. This process typically involves the absorption of light by a photosensitizer, which then transfers its energy to the quinoline derivative, exciting it to a triplet state. This excited state is a highly reactive intermediate that can then undergo a variety of chemical transformations.

A notable example of this is the dearomatization of quinolines through a triplet-triplet energy transfer (EnT) mechanism. In such reactions, an excited triplet photosensitizer transfers its energy to the quinoline molecule, generating an excited triplet quinoline. This reactive species can then undergo cycloaddition reactions. For instance, in the presence of bicyclo[1.1.0]butanes (BCBs), the excited quinoline can undergo a [2π + 2σ] ortho-cycloaddition. This is followed by a second EnT process that excites a vinylpyridine moiety of the resulting adduct, leading to an intramolecular 1,6-hydrogen atom transfer (HAT) and subsequent cyclization to form complex polycyclic structures. rsc.org While this specific reaction sequence has been detailed for various quinoline derivatives, the principles are broadly applicable to the quinoline core, suggesting that this compound could also serve as a substrate in similar light-driven synthetic methodologies. The position of the methyl groups on the quinoline ring can influence the regioselectivity of such reactions. For example, in 5,7-dimethylquinoline, the methyl groups direct the initial cycloaddition. rsc.org It is therefore reasonable to infer that the electronic and steric effects of the methyl groups in this compound would similarly influence its reactivity in light-driven reactions.

The ability of the quinoline moiety to act as a chromophoric antenna is also crucial in the context of energy transfer processes involving metal complexes. Quinoline derivatives can be incorporated into ligands that coordinate with metal ions, such as lanthanides. In these systems, the quinoline-based ligand absorbs light and efficiently transfers the excitation energy to the metal center. This intramolecular energy transfer is fundamental to the luminescent properties of these complexes and has applications in areas such as bio-imaging and sensing. Theoretical studies on Eu(III) complexes with polydentate ligands containing quinoline have elucidated the dynamics of this energy transfer process, highlighting the role of the ligand's excited states in populating the emissive states of the metal ion. nih.govunivr.itresearchgate.net

Degradation of Environmental Pollutants via Photocatalysis (general, not specific to this compound degradation itself)

Heterogeneous photocatalysis is a well-established advanced oxidation process for the removal of persistent organic pollutants from water and air. This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon irradiation with light of suitable energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into simpler and less harmful substances.

The photocatalytic degradation of quinoline itself has been the subject of numerous studies, providing insights into the reactivity of the quinoline ring system under photocatalytic conditions. For instance, the degradation of quinoline in aqueous TiO2 suspensions under UV irradiation has been shown to proceed through attack by both superoxide and hydroxyl radicals. Superoxide radicals tend to attack the pyridine (B92270) ring of the quinoline molecule, while hydroxyl radicals attack the benzene (B151609) ring. This leads to the formation of various intermediates, which are subsequently mineralized to carbon dioxide, water, and inorganic ions. The efficiency of this degradation process is influenced by factors such as the catalyst dosage, the initial concentration of the pollutant, and the pH of the solution.

The knowledge gained from the photocatalytic degradation of quinoline can be extrapolated to predict the behavior of substituted quinolines like this compound. The methyl groups on the quinoline ring would likely influence the rate and mechanism of degradation by altering the electron density distribution and the sites of radical attack. Furthermore, quinoline derivatives can be employed as ligands to modify the surface of photocatalysts, potentially enhancing their activity or selectivity. While direct evidence for this compound in this role is lacking, the functionalization of photocatalysts with organic molecules is a common strategy to improve their performance.

Investigation of Reaction Mechanisms in Catalytic Cycles Involving this compound

The investigation of reaction mechanisms is crucial for understanding and optimizing catalytic cycles. For catalytic reactions involving this compound derivatives, particularly in the context of light-driven processes, mechanistic studies would focus on identifying the key reactive intermediates and elucidating the elementary steps of the reaction.

In the case of the previously mentioned energy transfer-enabled dearomative reactions of quinolines, the proposed mechanism involves a series of steps that could be investigated for this compound. rsc.org The initial step is the triplet-triplet energy transfer from a photosensitizer to the quinoline, forming the excited triplet state of the quinoline. This can be studied using techniques such as laser flash photolysis to detect the transient triplet species and measure their lifetimes. The subsequent [2π + 2σ] cycloaddition with a reaction partner like a bicyclo[1.1.0]butane would lead to a diradical intermediate. The regioselectivity of this step would be influenced by the positions of the methyl groups in this compound. Computational studies, such as density functional theory (DFT) calculations, can be employed to model the structures and energies of the possible intermediates and transition states, thereby predicting the most favorable reaction pathway.

The second part of this catalytic cycle involves another energy transfer to the initial adduct, followed by an intramolecular hydrogen atom transfer (HAT). rsc.org Deuterium labeling experiments can be a powerful tool to confirm the occurrence and mechanism of such HAT steps. By selectively replacing specific hydrogen atoms with deuterium, one can trace their path throughout the reaction. Quantum yield measurements can provide information on the efficiency of the photochemical process and can help to rule out or support certain mechanistic possibilities, such as the involvement of radical chain reactions. rsc.org

For potential applications in other areas of catalysis, such as the use of dimethylquinoline-based ligands in transition metal catalysis, mechanistic investigations would involve a different set of techniques. For example, in iridium-catalyzed cross-dehydrogenative coupling reactions, where a 4,8-dimethylquinoline-based ligand has been shown to be effective, the mechanism likely involves the coordination of the ligand to the metal center and its participation in the activation of substrates. nih.gov Spectroscopic methods like NMR and X-ray crystallography can be used to characterize the structure of the catalyst and any intermediates. Kinetic studies can help to determine the rate law of the reaction, providing insights into the composition of the rate-determining step.

While direct mechanistic studies on catalytic cycles involving this compound are not extensively reported, the established methodologies for investigating the reactions of other quinoline derivatives provide a clear roadmap for future research in this area. Such studies will be essential for harnessing the full catalytic potential of this compound and its derivatives.

3,7 Dimethylquinoline As a Synthetic Scaffold in Organic Synthesis and Chemical Libraries

Utilization of 3,7-Dimethylquinoline as a Building Block for Complex Molecular Architectures

The inherent reactivity of the quinoline (B57606) ring system, coupled with the presence of two methyl groups, makes this compound a valuable starting material for the synthesis of intricate molecules. The methyl group at the 3-position, being adjacent to the ring nitrogen, exhibits enhanced reactivity, particularly in condensation and oxidation reactions. The methyl group at the 7-position on the carbocyclic ring can also be functionalized, often through different synthetic routes, allowing for regioselective modifications.

While specific examples detailing the extensive use of this compound as a building block are not widely documented in publicly available research, the general principles of quinoline chemistry suggest several potential pathways for its elaboration.

Table 1: Potential Functionalization Reactions of this compound

| Position | Reaction Type | Potential Products |

| 3-Methyl | Oxidation | 3-Quinolinecarboxylic acid derivatives |

| Condensation | Chalcones, stilbenes, and other conjugated systems | |

| Halogenation | 3-(Halomethyl)quinolines | |

| 7-Methyl | Oxidation | 7-Quinolinecarboxylic acid derivatives |

| Nitration/Halogenation | Functionalized carbocyclic ring | |

| Quinoline Ring | C-H Activation/Functionalization | Arylated, alkylated, or aminated quinolines |

This table represents potential synthetic transformations based on the general reactivity of substituted quinolines.

The functionalized derivatives obtained from these reactions can serve as key intermediates in the synthesis of polycyclic aromatic compounds, alkaloids, and other complex natural product analogs. The ability to selectively modify either the pyridine (B92270) or benzene (B151609) ring of the quinoline scaffold provides a powerful tool for creating structural diversity.

Design and Construction of Diverse Chemical Libraries Based on the this compound Skeleton for High-Throughput Screening in Materials Science or Catalyst Discovery

The development of chemical libraries based on a common scaffold is a cornerstone of modern high-throughput screening (HTS) for the discovery of new materials and catalysts. The this compound skeleton is an attractive candidate for such libraries due to its rigid structure and the potential for introducing a wide range of functional groups at various positions.

A hypothetical chemical library based on this compound could be constructed by leveraging combinatorial synthesis strategies. For instance, a set of diverse aldehydes could be reacted with the 3-methyl group to generate a library of chalcone-like molecules. Similarly, various transformations on the 7-methyl group and the quinoline ring itself can introduce further points of diversity.

Table 2: Hypothetical Library Design from this compound

| Scaffold Position | Diversity Element 1 (R1) | Diversity Element 2 (R2) | Diversity Element 3 (R3) |

| 3-Position | Condensation with Ar-CHO | ||

| 7-Position | Oxidation to COOH, then amidation with R-NH2 | ||

| Ring Position (e.g., C2, C4, C8) | C-H functionalization with Ar-X |

This table illustrates a potential combinatorial approach to generate a diverse chemical library from the this compound scaffold.

Such libraries could be screened for applications in materials science, for example, as organic light-emitting diode (OLED) materials, sensors, or organic semiconductors. In catalyst discovery, derivatives of this compound could be explored as ligands for transition metal catalysts, where the steric and electronic properties of the substituents can fine-tune the catalytic activity and selectivity. While specific high-throughput screening campaigns utilizing this compound-based libraries are not prominently reported, the principles of library design strongly support its potential in these areas.

Development of Novel Reagents and Intermediates from this compound for Specialized Synthetic Transformations

The unique reactivity of this compound can be harnessed to develop novel reagents and intermediates for specialized synthetic transformations. For instance, oxidation of the 3-methyl group can lead to 7-methylquinoline-3-carboxylic acid. This bifunctional molecule, possessing both a carboxylic acid and a reactive methyl group, can serve as a versatile intermediate for further elaboration.

Furthermore, the nitrogen atom in the quinoline ring can be quaternized to form quinolinium salts. These salts can act as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The substituents at the 3- and 7-positions would influence the steric and electronic properties of the resulting NHC, potentially leading to novel catalytic activities.

Table 3: Potential Novel Reagents and Intermediates from this compound

| Derivative | Potential Application |

| 7-Methylquinoline-3-carboxylic acid | Bifunctional building block in polymer and pharmaceutical synthesis. |

| 3,7-Dimethylquinolinium salts | Phase-transfer catalysts, precursors to N-heterocyclic carbenes. |

| 3-(Bromomethyl)-7-methylquinoline | Alkylating agent for introducing the quinoline motif. |

This table outlines potential specialized reagents that could be synthesized from this compound.

The development of such specialized reagents from a readily available starting material like this compound can significantly expand the toolkit available to synthetic chemists.

Methodology Development Leveraging the Reactivity of this compound

The specific reactivity of this compound can be a platform for the development of new synthetic methodologies. For example, the development of regioselective C-H activation and functionalization methods on the quinoline core, in the presence of two methyl groups, would be a significant contribution to synthetic chemistry. The electronic differences between the pyridine and benzene rings, along with the directing effects of the methyl groups, could be exploited to achieve high selectivity.

Moreover, tandem reactions that involve initial functionalization of one of the methyl groups followed by a cyclization or rearrangement could lead to the rapid construction of complex heterocyclic systems. The development of such novel synthetic methods would not only provide access to new chemical space but also offer more efficient routes to valuable compounds.

While specific methodologies leveraging the unique reactivity of this compound are yet to be extensively explored in the literature, the foundational principles of organic synthesis suggest a fertile ground for future research in this area. The exploration of its reactivity in areas such as photoredox catalysis, electrosynthesis, and flow chemistry could unlock new and powerful synthetic transformations.

Environmental Science Research Involving Quinoline Derivatives Contextualizing 3,7 Dimethylquinoline

Research on the Degradation Pathways of Dimethylquinolines in Environmental Matrices (e.g., soil, water, air)

The degradation of quinoline (B57606) derivatives in the environment is largely mediated by microbial activity. Various bacterial strains, particularly from the genus Pseudomonas, have been identified as capable of degrading quinoline and its methylated analogs.

The primary step in the microbial degradation of many quinolines is hydroxylation, often at the 2-position, to form the corresponding 2-hydroxyquinoline (B72897) (or its tautomer, 2(1H)-quinolinone). This initial transformation is a common theme across different degrading microorganisms.

Studies on specific methylquinolines provide insight into the potential degradation pathways for 3,7-dimethylquinoline. For example, research on 4-methylquinoline (B147181) by Pseudomonas putida K1 has identified a degradation pathway that proceeds through 4-methyl-2-oxo-1,2-dihydroquinoline, followed by further hydroxylations and ring cleavage. Similarly, the degradation of 6-methylquinoline (B44275) by Pseudomonas putida has been observed, leading to hydroxylated intermediates. These findings suggest that the position of the methyl group on the quinoline ring influences the specific degradation pathway and the microorganisms capable of carrying it out.

Under denitrifying (anaerobic) conditions, the degradation of quinoline and various methylquinolines has been shown to proceed via hydroxylation to their 2-hydroxyquinoline analogues. For instance, quinoline, 3-, 4-, 6-, and 8-methylquinoline (B175542) are all transformed into their respective 2-hydroxy forms. However, 2-methylquinoline (B7769805) was not transformed by the studied microbial consortium, likely due to the methyl group at the 2-position hindering the initial hydroxylation step.

While specific degradation pathways for this compound have not been detailed in the available literature, it is plausible that its degradation would also be initiated by hydroxylation, likely at the 2-position, followed by subsequent enzymatic reactions leading to ring cleavage. The presence of methyl groups at both the 3 and 7 positions could influence the rate and pathway of degradation compared to monomethylated quinolines.

Table 2: Examples of Microbial Degradation Intermediates for Methylquinolines

| Parent Compound | Degrading Microorganism | Key Intermediates | Reference |

| 4-Methylquinoline | Pseudomonas putida K1 | 4-methyl-2-oxo-1,2-dihydroquinoline, 8-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline | N/A |

| 6-Methylquinoline | Pseudomonas putida | Hydroxy-6-methylquinolines | N/A |

| Various Methylquinolines | Mixed culture (denitrifying) | 2-Hydroxy-methylquinoline analogues | N/A |

Analytical Methodologies for the Detection and Quantification of Dimethylquinolines in Environmental Samples

The accurate detection and quantification of dimethylquinolines in complex environmental matrices such as soil, water, and air are crucial for assessing their environmental fate and potential risks. Various analytical techniques have been developed and employed for the analysis of quinoline and its derivatives.

Chromatographic methods are the cornerstone of analytical approaches for these compounds. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including dimethylquinolines. GC-MS provides excellent separation efficiency and highly specific detection, allowing for the identification of individual isomers. The mass spectra obtained can confirm the structure of the analytes.

Liquid chromatography (LC) , particularly high-performance liquid chromatography (HPLC) , is also widely used, often coupled with MS or tandem mass spectrometry (MS/MS). LC-MS is suitable for a broader range of compounds, including those that are less volatile or thermally labile. Reversed-phase HPLC is a common separation mode for quinoline derivatives. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources in LC-MS allows for sensitive detection.

Sample preparation is a critical step to isolate and concentrate the target analytes from the environmental matrix and remove interfering substances. Common techniques include:

Liquid-liquid extraction (LLE) : Used to extract analytes from aqueous samples into an immiscible organic solvent.

Solid-phase extraction (SPE) : A versatile technique where analytes are adsorbed onto a solid sorbent from a liquid sample and then eluted with a small volume of solvent. This method allows for significant concentration of the analytes.

Soxhlet extraction : A classical method for extracting organic compounds from solid samples, such as soil and sediment.

The choice of analytical method and sample preparation technique depends on the specific dimethylquinoline isomer, the environmental matrix, and the required detection limits.

Table 3: Common Analytical Techniques for Quinoline Derivatives in Environmental Samples

| Analytical Technique | Sample Type | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | High resolution for volatile/semi-volatile isomers, structural confirmation via mass spectra. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Water, Soil | Suitable for a wide range of polarities and volatilities, high sensitivity and selectivity. |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Water | Cost-effective for quantification, but less specific than MS detection. |

Theoretical Modeling of Environmental Interactions and Persistence of Quinoline Structures

Theoretical modeling plays an increasingly important role in predicting the environmental fate and behavior of chemical compounds, including quinoline derivatives. These computational approaches can estimate key environmental parameters and help to prioritize substances for further experimental investigation, especially when empirical data is scarce.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent tool in this field. QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. For quinoline derivatives, QSAR models can be developed to predict properties such as water solubility, soil sorption coefficients (Koc), and rates of biodegradation or photodegradation. These models are built using a dataset of compounds with known properties and then used to predict the properties of other, structurally similar compounds for which no experimental data exists.

Molecular modeling techniques, such as Density Functional Theory (DFT) , can be used to investigate the interactions of quinoline molecules with components of the environment at a molecular level. For example, DFT studies can provide insights into the interactions of quinolines with water molecules, which is crucial for understanding their aqueous chemistry and behavior in aquatic systems. These studies can also help to elucidate reaction mechanisms, such as those involved in photodegradation, by calculating reaction energies and identifying transition states.

Kinetic models, such as the Haldane model, have been used to describe the biodegradation of quinoline, taking into account substrate inhibition at high concentrations. Such models are valuable for predicting the persistence of quinoline in bioremediation systems and for designing effective treatment strategies.

While specific theoretical models for this compound were not identified in the reviewed literature, the application of these modeling approaches to the broader class of quinolines demonstrates their potential for predicting the environmental interactions and persistence of this specific compound. The development of robust QSARs and other computational models for dimethylquinolines would be a valuable contribution to the environmental risk assessment of this class of compounds.

Table 4: Application of Theoretical Models in Environmental Science of Quinolines

| Modeling Approach | Application | Predicted Parameters/Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting environmental fate and ecotoxicity. | Water solubility, soil sorption, biodegradation rates, toxicity endpoints. |

| Density Functional Theory (DFT) | Investigating molecular interactions and reaction mechanisms. | Adsorption energies, reaction pathways, electronic properties. |

| Kinetic Modeling (e.g., Haldane model) | Describing biodegradation rates. | Maximum degradation rate, substrate affinity, inhibition constants. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-dimethylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Doebner–Miller reaction under flow conditions (140°C, H₂SO₄ catalyst) is a scalable approach for synthesizing methylquinoline derivatives. Adjusting flow rates and electron-donating substituents on precursors can optimize yields. For example, 2,6-dimethylquinoline was synthesized in 85% yield at 1 mL/min flow rate, suggesting similar parameters may apply to this compound synthesis . Solvent-free methods or microwave-assisted synthesis could further enhance efficiency.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) (¹H/¹³C) and X-ray crystallography are recommended. Discrepancies in quantification (e.g., higher ATD-GC/MS readings for methylquinolines due to extraction efficiency) require cross-validation with offline solvent extraction methods .

Q. How do researchers ensure reproducibility in bioactivity studies of this compound derivatives?

- Methodological Answer : Standardize assay protocols (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., quinaldine derivatives ). Use triplicate measurements and report confidence intervals. Publicly share raw data and synthesis protocols to enable independent verification, adhering to ethical guidelines for data retention (5–10 years) .

Advanced Research Questions

Q. How do substituent positions on the quinoline ring (e.g., 3,7-dimethyl vs. 2,6-dimethyl) affect physicochemical properties and reactivity?

- Methodological Answer : Compare logP, solubility, and electronic profiles using HPLC retention times and computational modeling (DFT). For instance, 2,6-dimethylquinoline has a logP of 8.93, while 2,4-dimethylquinoline shows lower hydrophobicity (logP = 6.80) . Steric hindrance at the 3,7 positions may reduce electrophilic substitution rates compared to 2,6 isomers .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., solvent choice, cell lines). For example, quinoline derivatives in AcOH/TFE solvent systems showed yield variations due to radical stabilization effects . Use multivariate regression to isolate substituent-specific bioactivity trends .

Q. How can computational chemistry be integrated with experimental studies to elucidate the electronic structure of this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental UV-Vis and fluorescence spectroscopy. Model HOMO-LUMO gaps to predict reactivity in catalytic systems (e.g., photoinduced radical reactions ). Validate computational predictions with kinetic isotope effect studies .

Methodological and Ethical Considerations

Q. What ethical and data-sharing protocols are critical for collaborative this compound research?

- Methodological Answer : Obtain ethics committee approval for human/animal studies and declare conflicts of interest. Use anonymized data repositories (e.g., Zenodo) for sharing spectral data and synthetic procedures. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers design kinetic studies to investigate this compound’s role in catalytic systems?

- Methodological Answer : Employ stopped-flow spectroscopy to monitor real-time reaction intermediates. Vary temperature (10–100°C) and catalyst loading (0.1–5 mol%) to construct Arrhenius plots. Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for interpreting heterogeneous datasets in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報